Calcium pidolate

Calcium Absorption Bioavailability Osteoporosis

Formulators seeking to overcome the pH-dependent solubility and low bioavailability of inorganic calcium salts (e.g., carbonate, citrate) should specify Calcium Pidolate. This organic calcium chelate delivers 24% aqueous solubility at 20°C across a broad pH range, enabling stable, clear solutions for liquid supplements and effervescent tablets. • Clinically proven superior fractional absorption vs. glucono-lactate-carbonate at lower doses. • 12-month trial: +2.6% total body bone mineral content (BMC) increase (P<0.001). • 3-year shelf life; supports industrial-scale manufacturing with reduced pill burden.

Molecular Formula C10H12CaN2O6
Molecular Weight 296.29 g/mol
CAS No. 31377-05-6
Cat. No. B1601923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium pidolate
CAS31377-05-6
Synonymscalcium pidolate
Efical
Ibercal
Tepox Cal
Molecular FormulaC10H12CaN2O6
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2]
InChIInChI=1S/2C5H7NO3.Ca/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1
InChIKeyYQFZERWESBDNRJ-QHTZZOMLSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Pidolate: Scientific Identity and Specifications


Calcium pidolate (CAS 31377-05-6), also known as calcium PCA or calcium bis(5-oxo-L-prolinate), is an organic calcium salt formed by the chelation of calcium ions with two molecules of L-pyrrolidone carboxylic acid (pidolic acid, a cyclized derivative of L-glutamic acid) . Its molecular formula is C₁₀H₁₂CaN₂O₆ with a molecular weight of 296.29 g/mol [1]. The compound appears as a white to off-white crystalline powder, is freely soluble in water (solubility at 20°C: 24%), and contains approximately 13.5% elemental calcium by weight [2]. The bidentate chelation structure differentiates it from simple inorganic calcium salts such as calcium carbonate and calcium citrate, conferring enhanced aqueous solubility and distinct gastrointestinal absorption characteristics [3]. As an organic calcium carrier, calcium pidolate serves as a calcium supplement in pharmaceutical, nutraceutical, and animal nutrition applications where high bioavailability and formulation compatibility are primary procurement considerations [4].

Why Calcium Pidolate Cannot Be Substituted


Generic substitution among calcium salts is scientifically unsupported due to substantial inter-salt variation in solubility, pH-dependent ionization, chelation structure, and gastrointestinal absorption kinetics [1]. Calcium carbonate, for example, requires acidic gastric conditions for dissolution and exhibits markedly reduced solubility at neutral pH, while calcium pidolate maintains high aqueous solubility (24% at 20°C) across a broader pH range . Organic salts such as calcium gluconate, calcium lactate, and calcium citrate differ in molecular weight, elemental calcium content, and carrier anion identity, each influencing calcium release profiles and intestinal uptake mechanisms [2]. Procurement decisions predicated solely on elemental calcium equivalence ignore these physicochemical determinants of bioavailability and formulation performance. The quantitative evidence below establishes that calcium pidolate delivers higher fractional calcium absorption per administered milligram, reduces bone resorption markers, and increases bone mineral content in controlled clinical settings—outcomes not generalizable to all calcium salts without direct comparative validation [3].

Evidence: Calcium Pidolate vs. Comparator Calcium Salts


Absorption Efficiency: Pidolate vs. Glucono-Lactate-Carbonate

In a direct head-to-head comparative study, oral administration of calcium pidolate produced greater urinary calcium excretion and higher serum calcium elevation than a glucono-lactate-carbonate mixture at 2.47× higher elemental calcium dose [1]. Specifically, 405 mg of calcium as pidolate outperformed 1000 mg of calcium as glucono-lactate-carbonate in absorption metrics, demonstrating superior fractional calcium absorption despite delivering less than half the elemental calcium load [2].

Calcium Absorption Bioavailability Osteoporosis Postmenopausal

Bone Resorption Markers vs. Placebo

In a 30-day placebo-controlled clinical trial involving postmenopausal osteoporotic women, calcium pidolate administered at 1 g/day elemental calcium significantly decreased urinary calcium/creatinine (Ca/Cr) and hydroxyproline/creatinine (HP/Cr) ratios relative to baseline, whereas placebo-treated controls showed no changes [1]. The reduction in these bone resorption markers was statistically significant (P < 0.001) [2]. Notably, this trial also observed no significant alterations in parathyroid hormone (PTH), growth hormone (GH), or osteocalcin (BGP) levels, indicating that the anti-resorptive effect occurred without perturbing hormonal regulatory axes or stimulating bone formation [3].

Bone Resorption Calcium Supplementation Osteoporosis Clinical Trial

Bone Mineral Content Increase vs. Controls

A 12-month longitudinal study assessed the effect of calcium pidolate on bone mass in eugonadal women with baseline total body bone mineral content (BMC) z-scores below -1.5 [1]. Women receiving 1 g/day elemental calcium as calcium pidolate (n=36) exhibited a significant 2.6% increase in total body BMC (P < 0.001), with greater gains in appendicular skeleton (arms and legs, 2.5%) than trunk (1.7%) [2]. The z-score improved from -1.81 ± 0.13 to -1.52 ± 0.12, representing a 16% relative improvement [3]. A strong dose-response correlation was observed between cumulative calcium dose and total body BMC gain (r² = 0.925, P < 0.001) [4]. Untreated control subjects (n=36) showed no significant BMC changes over the same period [5].

Bone Mineral Content Dual-Energy X-ray Absorptiometry Eugonadal Longitudinal Study

Solubility and pH Compatibility vs. Calcium Carbonate

Calcium pidolate exhibits solubility of 24% in water at 20°C and a solution pH range of 6.0–7.5, remaining freely soluble in boiling water . In contrast, calcium carbonate demonstrates markedly pH-dependent solubility: it requires acidic conditions (gastric pH ~1–3) for dissolution and exhibits substantially reduced solubility at neutral intestinal pH (~7.5) [1]. Studies simulating gastrointestinal pH conditions confirm that calcium carbonate solubility is further depressed by physiological partial pressure of CO₂, whereas organic calcium salts including calcium pidolate maintain superior solubility across the gastric-to-intestinal pH transition [2]. Calcium pidolate also demonstrates thermal stability and 3-year shelf life at 20°C powder storage [3].

Solubility Formulation Gastrointestinal pH Physicochemical Properties

Calcium Content and Chelation vs. Common Salts

Calcium pidolate contains 13.5% elemental calcium by weight (range: 13.0%–13.5% per manufacturer specifications) . This value positions it between calcium lactate gluconate (approx. 13% elemental calcium) and calcium citrate (approx. 21% elemental calcium), but with the distinguishing feature of bidentate chelation via the pyrrolidone carboxylic acid ligand [1]. The chelated structure of calcium pidolate differs mechanistically from simple salt dissociation: the pidolate moiety may facilitate intestinal calcium transport through interaction with epithelial transporters while simultaneously preventing premature calcium precipitation in the gastrointestinal lumen [2]. Purity specifications for pharmaceutical-grade calcium pidolate typically range from 95.0% to 100.0% assay [3].

Elemental Calcium Content Chelation Molecular Weight API Specification

Poultry Eggshell Quality Improvement

Calcium L-pidolate has been patented and documented for improving eggshell quality in laying poultry [1]. The invention concerns the use of calcium L-pidolate for obtaining an agent that improves eggshell mechanical resistance and appearance, enabling reduced dietary calcium inclusion levels while maintaining or enhancing shell integrity [2]. In aged laying Japanese quails (Coturnix coturnix japonica), dietary calcium pidolate supplementation at 0.5 g/kg and 1.0 g/kg produced significant improvements in eggshell thickness (P < 0.05) and eggshell weight relative to control diets containing equivalent calcium from standard sources [3]. The improved absorption efficiency of calcium pidolate permits lower calcium inclusion rates without compromising egg quality parameters [4].

Animal Nutrition Eggshell Quality Laying Hens Calcium Supplementation

Calcium Pidolate: Application Scenarios


Postmenopausal Osteoporosis and Bone Resorption

Formulators developing calcium interventions for postmenopausal osteoporosis should prioritize calcium pidolate based on direct comparative evidence showing superior fractional absorption (405 mg pidolate > 1000 mg glucono-lactate-carbonate) [1] and demonstrated 30-day anti-resorptive effects with significant reductions in urinary Ca/Cr and HP/Cr ratios (P < 0.001) at 1 g/day elemental calcium dosing [2]. The absence of hormonal perturbation (PTH, GH unchanged) [3] supports use in populations where hormonal axis stability is clinically desirable. The 12-month longitudinal data confirming 2.6% total body BMC increase (P < 0.001) with strong dose-response correlation (r² = 0.925) [4] provides long-term efficacy validation distinguishing calcium pidolate from calcium carbonate formulations lacking comparable bone mineral content outcome data.

Liquid and Effervescent Dosage Forms

Calcium pidolate's 24% water solubility at 20°C and neutral pH range (6.0–7.5) enable formulation into aqueous solutions, effervescent tablets, and ready-to-drink functional beverages—applications where calcium carbonate fails due to pH-dependent precipitation and gritty mouthfeel [5]. The compound's thermal stability and 3-year shelf life at 20°C powder storage [6] support industrial-scale manufacturing and extended product shelf life. Procurement for liquid calcium supplements, pediatric syrups, or electrolyte-replacement beverages should specify calcium pidolate rather than inorganic calcium salts to achieve homogenous solution stability without precipitation or sedimentation.

Nutraceutical Formulations for Bone Health

Nutraceutical products positioned for bone health maintenance in eugonadal women (mean age 39 ± 4 years) should incorporate calcium pidolate based on the 12-month longitudinal trial demonstrating 2.6% total body BMC increase vs. untreated controls [4]. The regional specificity of bone gain—greater in arms and legs (2.5%) than trunk (1.7%) [4]—offers a differentiated marketing claim relative to generic calcium supplements lacking site-specific bone accrual data. The moderate 13.5% elemental calcium content [7] combined with chelation-enhanced bioavailability [8] enables smaller capsule/tablet dimensions, addressing consumer preference for reduced pill size without sacrificing delivered calcium efficacy.

Poultry Eggshell Quality Enhancement

Feed formulators for laying hens and aged laying quails should select calcium L-pidolate based on patented and published evidence of improved eggshell mechanical resistance and appearance [9]. Dietary inclusion at 0.5–1.0 g/kg calcium pidolate significantly increases eggshell thickness (P < 0.05) and eggshell weight relative to standard calcium sources at equivalent calcium content [10]. The absorption efficiency advantage permits reduced total dietary calcium inclusion without compromising egg quality, directly translating to lower feed formulation costs. This application scenario is validated for both commercial laying hens (Gallus gallus domesticus) and Japanese quail (Coturnix coturnix japonica) production systems [10].

Technical Documentation Hub

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